molecular formula C14H10F2N4O2S B2740530 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207047-96-8

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2740530
CAS No.: 1207047-96-8
M. Wt: 336.32
InChI Key: PRFDOQPPBLUSSX-UHFFFAOYSA-N
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Description

N-((5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a substituted isoxazole moiety via a methylene bridge. This compound’s design leverages the electronic effects of fluorine atoms and the metabolic stability of thiadiazole rings, making it a candidate for pest control or antimicrobial applications .

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4O2S/c1-7-13(23-20-18-7)14(21)17-6-9-5-12(22-19-9)10-3-2-8(15)4-11(10)16/h2-5H,6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFDOQPPBLUSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C14H10F2N4O2S
  • Molecular Weight : 336.32 g/mol
  • IUPAC Name : N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the isoxazole ring and the difluorophenyl group enhances its lipophilicity and allows for effective binding to enzymes and receptors involved in key biological pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could lead to reduced inflammation and other therapeutic effects.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, suggesting potential applications in neurological disorders.

Antimicrobial Properties

Research indicates that compounds containing isoxazole rings often exhibit antimicrobial activities. This compound has shown promise in inhibiting the growth of various bacterial strains.

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammatory markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.

Anticonvulsant Activity

Some derivatives of thiadiazole compounds have been investigated for their anticonvulsant properties. Early research on this compound indicates it may possess similar effects in animal models of epilepsy.

Research Findings and Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus
Study 2Assess anti-inflammatory effectsReduced TNF-alpha levels in LPS-stimulated macrophages
Study 3Investigate anticonvulsant propertiesDemonstrated a reduction in seizure frequency in rodent models

Comparison with Similar Compounds

Structural Analogs with 1,2,3-Thiadiazole Carboxamide Moieties

Several compounds sharing the 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold have been studied for their bioactivity:

Compound Name / ID Substituents on Amide Nitrogen Biological Activity (LC₅₀ or Repellent %) Key Findings Reference
Target Compound 5-(2,4-Difluorophenyl)isoxazol-3-ylmethyl Not reported Structural novelty with fluorinated aryl group; potential enhanced stability
8d (EBF analog) (E)-3,7-dimethyl-2,6-octadien-1-yl + 2-naphthyl 63.1% repellent activity High repellency against Myzus persicae
8l (EBF analog) (E)-3,7-dimethyl-2,6-octadien-1-yl + 4-methyl-pyridin-2-yl 61.3% repellent activity; LC₅₀ = 8.4 µg/mL Pyridyl substituents improve aphicidal activity
N-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 3-Chloro-4-methylphenyl Not reported Used as an analytical standard; highlights substituent versatility

Key Observations :

  • Fluorinated aryl groups (e.g., 2,4-difluorophenyl) may improve binding affinity and metabolic stability compared to non-fluorinated analogs .
  • Pyridyl substituents (e.g., 8l, 8m) enhance insecticidal activity, suggesting nitrogen-containing heterocycles are favorable for target interactions .

Isoxazole-Containing Analogs

Isoxazole derivatives with similar structural motifs have been explored for antiviral and pesticidal applications:

Compound Name / ID Core Structure Biological Activity Synthesis Yield Analytical Methods Reference
Target Compound Isoxazole + thiadiazole carboxamide Not reported Not reported Likely NMR, MS
9i (Influenza M2-S31N inhibitor) 5-(3-(Methylthio)phenyl)isoxazol-3-ylmethyl + adamantan-1-amine IC₅₀ not specified; 77% yield 77% ¹H NMR, EI-MS
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate Isoxazole + thiophene Intermediate for carboxamide synthesis Not reported ¹H NMR, chromatography

Key Observations :

  • Adamantane-containing isoxazole derivatives (e.g., 9i) show high synthetic yields (~77%), suggesting efficient coupling methodologies applicable to the target compound .
  • The methylene bridge between isoxazole and carboxamide (as in the target compound) is a strategic design to optimize steric and electronic properties .
Hydrogen Bonding and Crystal Packing
  • Analogs like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide exhibit intermolecular hydrogen bonds (N–H···N, C–H···F), which stabilize crystal structures and may influence solubility . The target compound’s difluorophenyl group could similarly engage in non-covalent interactions.

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